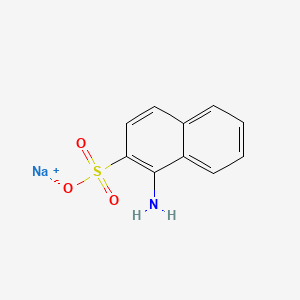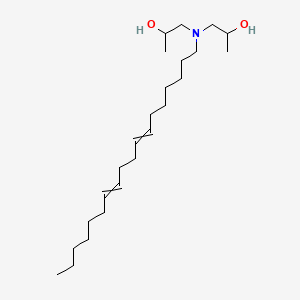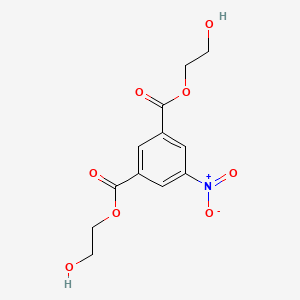
Bis(2-hydroxyethyl) 5-nitroisophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-hydroxyethyl) 5-nitroisophthalate is a chemical compound with the molecular formula C12H13NO8 and a molecular weight of 299.23 g/mol. It is known for its applications in various fields, including polymer chemistry and materials science. The compound is characterized by the presence of two hydroxyethyl groups and a nitro group attached to an isophthalate backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) 5-nitroisophthalate typically involves the esterification of 5-nitroisophthalic acid with ethylene glycol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of pressure reactors can also enhance the efficiency of the process by allowing the reaction to proceed at lower temperatures and shorter reaction times .
化学反応の分析
Types of Reactions
Bis(2-hydroxyethyl) 5-nitroisophthalate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is Bis(2-aminoethyl) 5-nitroisophthalate.
Substitution: Depending on the substituent, various alkylated derivatives can be formed.
科学的研究の応用
Bis(2-hydroxyethyl) 5-nitroisophthalate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and copolyesters, which have applications in packaging and biodegradable materials.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Research: It is investigated for its potential use in drug delivery systems and as a component in biodegradable polymers for medical implants.
作用機序
The mechanism of action of Bis(2-hydroxyethyl) 5-nitroisophthalate in polymer chemistry involves its incorporation into polymer chains through esterification reactions. The hydroxyethyl groups provide sites for further chemical modifications, while the nitro group can be reduced to an amino group, allowing for additional functionalization .
類似化合物との比較
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Similar in structure but lacks the nitro group.
Bis(2-hydroxyethyl) isophthalate: Similar but without the nitro group.
Uniqueness
Bis(2-hydroxyethyl) 5-nitroisophthalate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential for functionalization compared to its analogs .
特性
CAS番号 |
7259-89-4 |
|---|---|
分子式 |
C12H13NO8 |
分子量 |
299.23 g/mol |
IUPAC名 |
bis(2-hydroxyethyl) 5-nitrobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H13NO8/c14-1-3-20-11(16)8-5-9(12(17)21-4-2-15)7-10(6-8)13(18)19/h5-7,14-15H,1-4H2 |
InChIキー |
DVVHFUKYLNIPIH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(=O)OCCO)[N+](=O)[O-])C(=O)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite](/img/structure/B13770582.png)
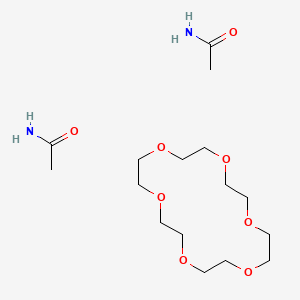

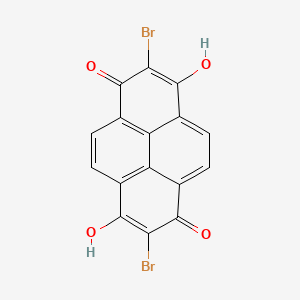

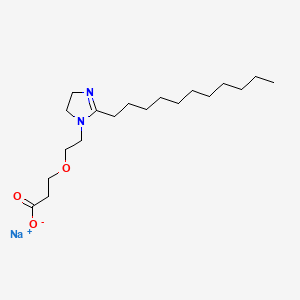
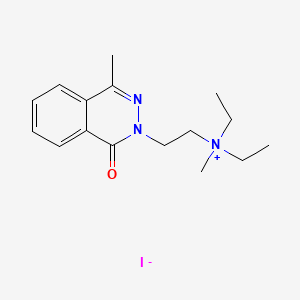
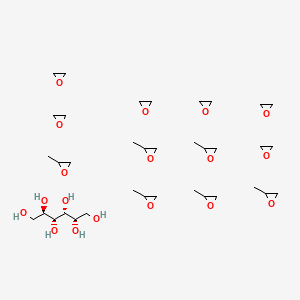
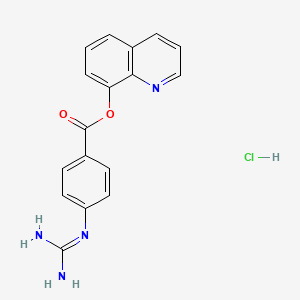
![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
